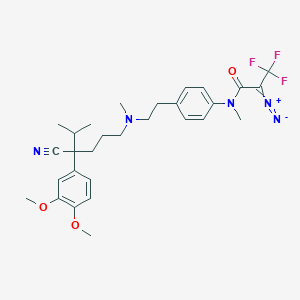
Dim-valeronitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dim-valeronitrile, also known as this compound, is a useful research compound. Its molecular formula is C29H36F3N5O3 and its molecular weight is 559.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis
1. Precursor in Organic Chemistry
- Dim-valeronitrile serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating complex molecular structures.
2. Biochemical Reactions
- The compound is involved in biochemical reactions, particularly in the induction of nitrilase enzymes. These enzymes catalyze the hydrolysis of nitriles to carboxylic acids and ammonia, playing a crucial role in microbial metabolism.
Biological Applications
1. Plant Metabolite
- This compound is studied for its role as a plant metabolite. It has been observed to influence plant-insect interactions, attracting predatory insects such as Zicrona caerulea when plants are infested by herbivores.
2. Cellular Processes
- Research indicates that this compound can affect cellular processes such as gene expression and cellular metabolism. It induces the expression of nitrilase genes in bacterial cells, which are essential for nitrile metabolism.
Medical Research
1. Therapeutic Applications
- Ongoing research is exploring this compound's potential therapeutic applications. Its role in biocatalysis through nitrilase enzymes opens avenues for developing novel treatments and industrial processes that leverage enzymatic reactions.
2. Drug Development
- The compound's properties make it a candidate for drug development, especially in designing drugs that target specific biochemical pathways or conditions influenced by nitrile metabolism.
Industrial Uses
1. Specialty Chemicals Production
- In industrial settings, this compound is utilized in producing specialty chemicals. Its solvent properties make it suitable for various chemical processes where specific reactivity or solubility is required.
2. Agrochemical Formulations
- The compound's efficacy as an insect attractant can be harnessed in formulating agrochemicals aimed at pest control, enhancing agricultural productivity while minimizing chemical use.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Description |
|---|---|---|
| Chemical Synthesis | Precursor for organic compounds | Used in pharmaceuticals and agrochemicals synthesis |
| Biochemistry | Induction of nitrilase enzymes | Catalyzes hydrolysis of nitriles to acids and ammonia |
| Biological Research | Plant-insect interactions | Attracts predatory insects during herbivore infestations |
| Medical Research | Therapeutic potential | Explored for biocatalysis and drug development |
| Industrial Use | Production of specialty chemicals | Serves as a solvent and reactant in various chemical processes |
| Agrochemicals | Pest control formulations | Utilized for developing eco-friendly pest management solutions |
Case Studies
Case Study 1: Nitrilase Induction in Bacteria
In laboratory settings, studies have shown that this compound can induce nitrilase production in bacterial species such as Rhodococcus and Alcaligenes faecalis. This induction leads to enhanced degradation of environmental pollutants, highlighting its potential utility in bioremediation efforts.
Case Study 2: Insect Attraction Mechanism
Research examining the interaction between this compound emissions from Oenothera biennis (evening primrose) and predatory insects revealed that this compound plays a critical role in ecological dynamics by attracting beneficial insects that control herbivore populations.
Propriétés
Numéro CAS |
124562-84-1 |
|---|---|
Formule moléculaire |
C29H36F3N5O3 |
Poids moléculaire |
559.6 g/mol |
Nom IUPAC |
N-[4-[2-[[4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-methylamino]ethyl]phenyl]-2-diazo-3,3,3-trifluoro-N-methylpropanamide |
InChI |
InChI=1S/C29H36F3N5O3/c1-20(2)28(19-33,22-10-13-24(39-5)25(18-22)40-6)15-7-16-36(3)17-14-21-8-11-23(12-9-21)37(4)27(38)26(35-34)29(30,31)32/h8-13,18,20H,7,14-17H2,1-6H3 |
Clé InChI |
RTQZTMVFWMTXCO-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCCN(C)CCC1=CC=C(C=C1)N(C)C(=O)C(=[N+]=[N-])C(F)(F)F)(C#N)C2=CC(=C(C=C2)OC)OC |
SMILES canonique |
CC(C)C(CCCN(C)CCC1=CC=C(C=C1)N(C)C(=O)C(=[N+]=[N-])C(F)(F)F)(C#N)C2=CC(=C(C=C2)OC)OC |
Synonymes |
2-(3,4-dimethoxyphenyl)-2-isopropyl-5-(N-(4-(N-methyl-2-diazo-3,3,3-trifluoropropionamido)phenethyl)methylamino)valeronitrile DIM-valeronitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















